

Application Notes & Protocols: Oxysophoridine Solubility and Stability

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Compound of Interest

Compound Name: **Oxysophoridine**

Cat. No.: **B15566101**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Oxysophoridine** (OSR), a bioactive alkaloid derived from the plant *Sophora alopecuroides*, has garnered significant attention for its diverse pharmacological activities.[\[1\]](#)[\[2\]](#) It demonstrates potent anti-inflammatory, anti-oxidative stress, and anti-apoptotic effects, making it a promising candidate for therapeutic development.[\[2\]](#)[\[3\]](#)[\[4\]](#) To facilitate research and development, understanding its physicochemical properties, particularly solubility and stability, is critical. These application notes provide a comprehensive overview of **oxysophoridine**'s solubility in various solvents and detailed protocols for its stability assessment, crucial for ensuring data integrity and developing robust formulations.

Solubility Profile of Oxysophoridine

Accurate solubility data is fundamental for preparing stock solutions, designing in vitro assays, and developing formulations for in vivo studies. **Oxysophoridine** is generally soluble in water and various organic solvents.[\[5\]](#)[\[6\]](#)

Quantitative Solubility Data

The solubility of **oxysophoridine** in common laboratory solvents is summarized below. It is important to note that techniques such as ultrasonication and gentle warming (e.g., to 60°C) can significantly aid dissolution, particularly at higher concentrations.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes	Citations
Water	125 mg/mL	472.84 mM	Requires sonication to achieve dissolution.	[6][7]
DMSO	25 mg/mL	94.57 mM	Requires sonication and warming to 60°C.	[4][6]
Ethanol	Soluble	Not specified	-	[5][6]
Methanol	Soluble	Not specified	-	[5][6]

Protocol for Preparing a 10 mM DMSO Stock Solution

- Weighing: Accurately weigh the required amount of **oxysophoridine** powder (Molar Mass: 264.36 g/mol) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, weigh 2.64 mg.
- Solvent Addition: Add the calculated volume of high-purity DMSO to the tube.
- Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the tube in a water bath and/or warm it to 60°C for a short period until the solid is completely dissolved.[4]
- Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3]

Protocols for Preparing In Vivo Formulations

For animal studies, **oxysophoridine** can be formulated in various vehicles to ensure solubility and bioavailability. The following are example protocols for preparing injectable solutions.

Protocol	Vehicle Composition	Achievable Solubility	Citation
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (9.46 mM)	[3]
2	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (9.46 mM)	[3]
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (9.46 mM)	[3]
4	PBS	100 mg/mL (378.27 mM)	[4]

Method for Protocol 1 (Aqueous Formulation):

- Dissolve **oxysophoridine** in DMSO first.
- Add PEG300 and vortex to mix.
- Add Tween-80 and vortex to mix.
- Finally, add saline incrementally while vortexing to bring the solution to the final volume. The resulting solution should be clear.

Stability Profile and Testing Protocols

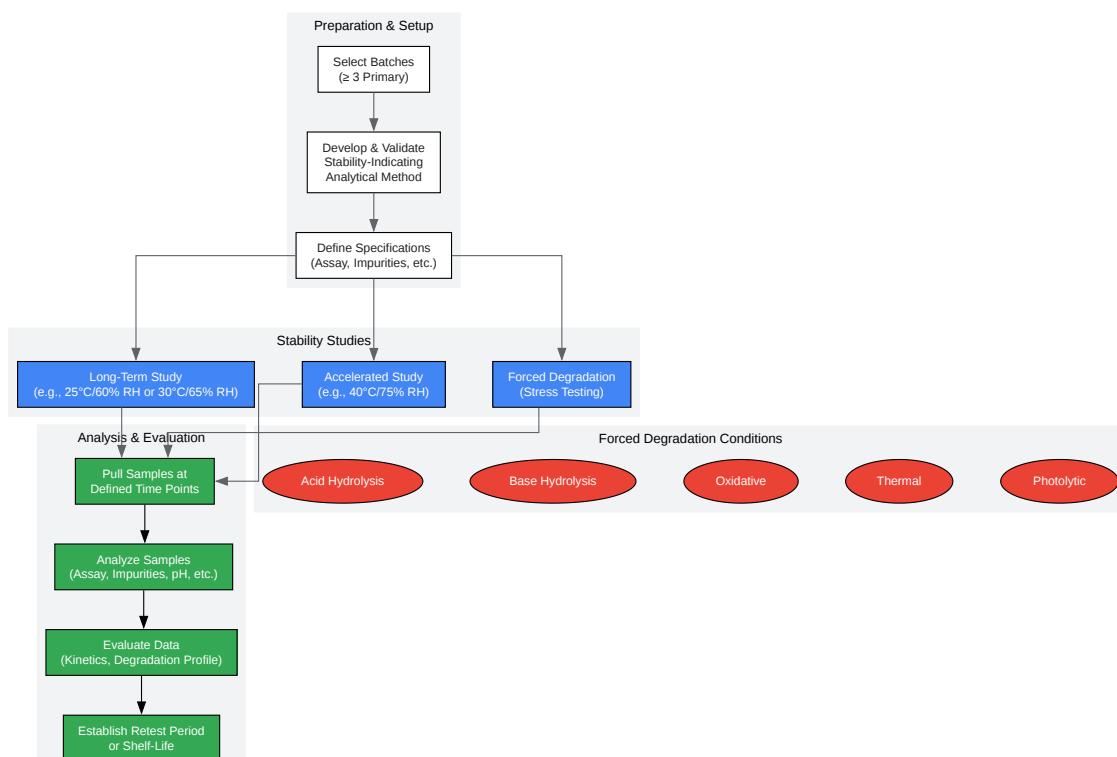
Stability testing is essential to determine the shelf-life of **oxysophoridine** as a raw material and in solution, ensuring that it remains within its specified quality limits under the influence of various environmental factors.

Recommended Storage Conditions

Form	Temperature	Conditions	Duration	Citations
Solid	4°C	Sealed, away from moisture and light.	Long-term	[7]
Stock Solution	-20°C	Sealed, away from light.	≤ 1 month	[3] [4]
Stock Solution	-80°C	Sealed, away from light.	≤ 6 months	[3] [4]

General Stability Testing Workflow

The following diagram outlines a comprehensive workflow for assessing the stability of a new drug substance like **oxysophoridine**, based on ICH guidelines.[\[8\]](#)



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Caption: Workflow for pharmaceutical stability testing.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[\[9\]](#) They are also used to develop and validate a stability-indicating analytical method.

- Objective: To degrade the sample by approximately 5-20%.
- Sample Preparation: Prepare solutions of **oxysophoridine** (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Stress Conditions:
 - Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C. Pull samples at 2, 4, 8, and 24 hours. Neutralize with NaOH before analysis.
 - Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C. Pull samples at time points similar to acid hydrolysis. Neutralize with HCl before analysis.
 - Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light. Pull samples at various time points.[\[10\]](#)[\[11\]](#)
 - Thermal Degradation: Expose the solid powder and a solution to elevated temperatures (e.g., 70°C).
 - Photostability: Expose the solid powder and solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of \geq 1.2 million lux hours and an integrated near UV energy of \geq 200 watt hours/square meter).[\[9\]](#) Keep control samples protected from light.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or LC-MS method.
- Evaluation:
 - Determine the percent degradation of **oxysophoridine**.
 - Perform peak purity analysis to ensure the main peak is not co-eluting with degradants.

- Identify and characterize major degradation products.

Protocol for Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of the drug substance to establish a retest period.[\[8\]](#)

- Packaging: Package the drug substance in the proposed container closure system for storage and distribution.
- Storage Conditions:
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH or $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 65% RH $\pm 5\%$ RH.
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH.
- Testing Frequency:
 - Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
 - Accelerated: 0, 3, and 6 months.[\[8\]](#)
- Parameters to Test:
 - Appearance (physical form, color)
 - Assay (potency)
 - Degradation products/impurities
 - Water content (if applicable)
- Evaluation: Analyze the data for any trends in degradation or changes in physical properties to propose a shelf-life.

Analytical Method for Stability Testing

A validated stability-indicating analytical method is required to separate, detect, and quantify **oxysophoridine** and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is the standard technique.[12][13]

General HPLC-UV Method Parameters

- Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV spectral analysis of **oxysophoridine** (a PDA detector is useful for initial method development).
- Injection Volume: 10-20 μ L.
- Column Temperature: 30°C.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness to prove it is suitable for its intended purpose.

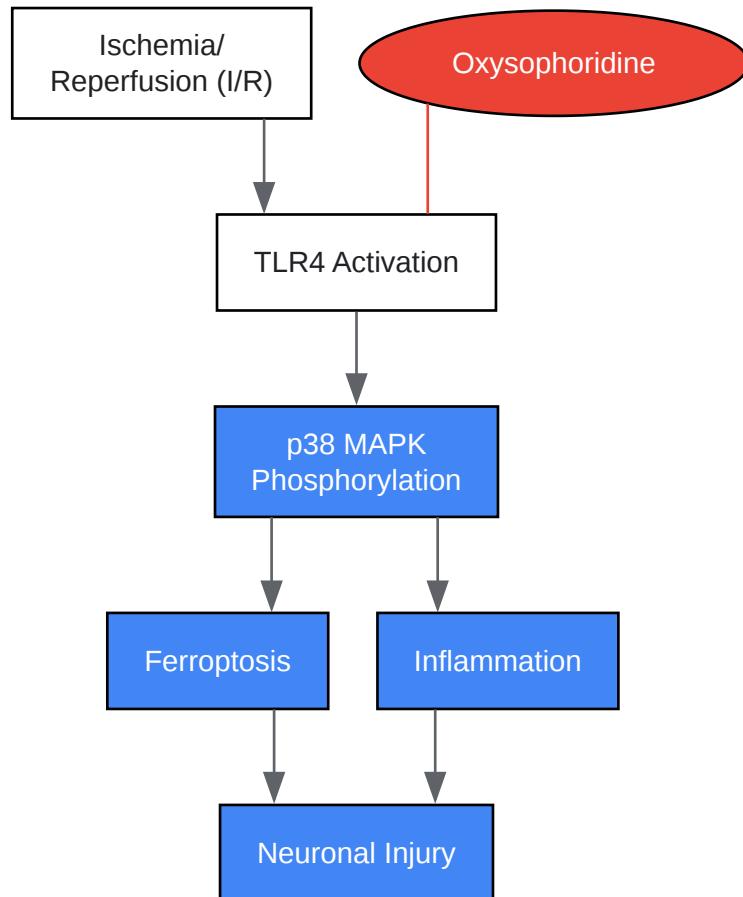
Signaling Pathways Modulated by Oxsophoridine

Understanding the mechanism of action is key to drug development. **Oxsophoridine** has been shown to modulate several critical signaling pathways involved in inflammation, oxidative stress, and cell death.

Inhibition of TLR4/p38MAPK Pathway

Oxsophoridine protects against cerebral ischemia/reperfusion injury by inhibiting the Toll-like receptor 4 (TLR4) pathway, which in turn downregulates p38 MAPK activation. This action

reduces neuroinflammation and ferroptosis.[\[1\]](#)

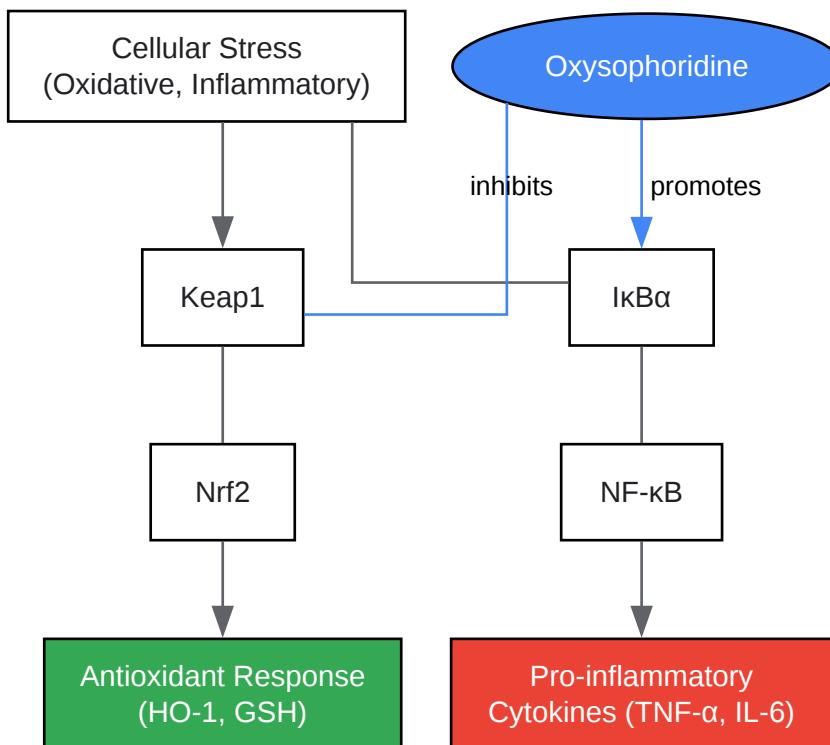


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Caption: **Oxsophoridine** inhibits the TLR4/p38MAPK pathway.

Modulation of Nrf2 and NF-κB Pathways

Oxsophoridine exhibits protective effects in hepatic fibrosis by dually regulating the Nrf2 and NF-κB pathways. It activates the antioxidant Nrf2 pathway while simultaneously inhibiting the pro-inflammatory NF-κB pathway.[\[14\]](#)

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Caption: **Oxsophoridine**'s dual regulation of Nrf2 and NF-κB.

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